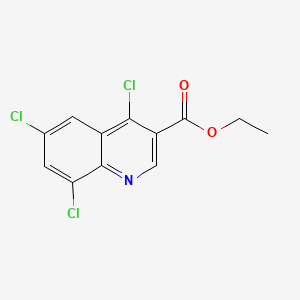

Ethyl 4,6,8-trichloroquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4,6,8-trichloroquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They are often used as building blocks in the synthesis of pharmaceuticals, including antibacterial, antimalarial, and anticancer agents.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a related compound, was achieved through a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl) . Another example is the preparation of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives, which involved a multistep synthesis with a key step of obtaining the C-7 fatty amide derivative . These methods highlight the complexity and versatility of quinoline synthesis.

Molecular Structure Analysis

Quinoline derivatives exhibit a wide range of molecular structures due to the various substitutions possible on the quinoline skeleton. For example, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involved the development of a key intermediate for a new tricyclic quinolone . The molecular structure of quinoline derivatives is crucial as it can significantly influence the biological activity and pharmacokinetic properties of the compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their functionalization and application. For instance, the interaction of 6-amino-1-ethyl-4-oxoquinoline-3-carboxylic ester with chloral hydrate and hydroxylamine hydrochloride led to the formation of a novel tricyclic system . Additionally, the synthesis of ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate involved a reaction with ethyl 3-amino-3-thioxopropanoate, demonstrating the diverse reactivity of quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved a series of reactions including acyl-chlorination and cyclopropylamine replacement, which would affect the compound's properties . The synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate catalyzed by aluminum metal under microwave-assistance is another example where reaction conditions can influence the yield and purity of the final product .

Wissenschaftliche Forschungsanwendungen

Analytical Methods and Antioxidant Activity

Analytical Methods in Determining Antioxidant Activity : Various analytical methods, such as ORAC, HORAC, TRAP, and TOSC tests, are critical in determining the antioxidant activity of compounds. These methods, based on the transfer of a hydrogen atom or an electron, are essential in studying antioxidants in fields ranging from food engineering to pharmacy. Such analytical tools could be relevant in studying the antioxidant properties of quinoline derivatives like Ethyl 4,6,8-trichloroquinoline-3-carboxylate (Munteanu & Apetrei, 2021).

Chloroquine Derivatives and Therapeutic Applications

Chloroquine-containing Compounds : Research on chloroquine and its derivatives has shown promising biochemical properties, leading to their repurposing in managing various diseases. This demonstrates the potential of structurally related compounds, such as Ethyl 4,6,8-trichloroquinoline-3-carboxylate, for novel therapeutic applications (Njaria et al., 2015).

8-Hydroxyquinoline Derivatives in Medicinal Chemistry

Insights of 8-Hydroxyquinolines : The 8-hydroxyquinoline scaffold has gained attention for its significant biological activities, including antimicrobial and anticancer properties. This highlights the potential medicinal applications of quinoline derivatives, suggesting areas where Ethyl 4,6,8-trichloroquinoline-3-carboxylate could be investigated (Gupta, Luxami, & Paul, 2021).

Metabolism and Biological Activities of Quinoline Antimalarials

Metabolism of 8-Aminoquinoline Antimalarial Agents : The metabolism of 8-aminoquinoline compounds highlights the complex interactions and potential toxicities associated with quinoline derivatives. Understanding these metabolic pathways is crucial for developing safer and more effective therapeutics (Strother et al., 1981).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 4,6,8-trichloroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPRHXIRCWGCIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351794 |

Source

|

| Record name | ethyl 4,6,8-trichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31602-08-1 |

Source

|

| Record name | ethyl 4,6,8-trichloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)

![6-Chloropyrido[2,3-b]pyrazine](/img/structure/B1300161.png)